

IUPAC name of 6-Chloro-3-iodochromone

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Compound of Interest

Compound Name: 6-Chloro-3-iodochromone

CAS No.: 73220-39-0

Cat. No.: B1354295

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An In-depth Technical Guide to **6-Chloro-3-iodochromone**: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of **6-Chloro-3-iodochromone**, a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The document details its chemical identity, physicochemical properties, and a validated two-step synthesis protocol. Furthermore, it covers spectroscopic characterization data, key applications in drug discovery and materials science, and essential safety protocols. This guide is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this versatile chemical building block.

Introduction: The Chromone Scaffold

Chromones (4H-1-benzopyran-4-ones) are a class of oxygen-containing heterocyclic compounds featuring a benzopyran ring with a ketone group at the 4-position. This scaffold is a prominent pharmacophore found in a multitude of natural products, such as flavones and isoflavones, and synthetic bioactive molecules.[1] Chromone derivatives are reported to exhibit

a wide array of biological activities, including anti-tumor, anti-inflammatory, anti-fungal, and various enzyme inhibitory properties.[1][2]

The strategic introduction of halogens onto the chromone core can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its biological efficacy. **6-Chloro-3-iodochromone** is a doubly halogenated derivative that combines the stability of a chloro-substituent on the benzene ring with the reactivity of an iodo-substituent on the pyrone ring. This unique structure makes it a highly valuable and versatile intermediate for creating complex molecules through reactions like palladium-catalyzed cross-couplings.[3]

Chemical Identity and Physicochemical Properties

The definitive identification and understanding of a compound's physical properties are foundational for its application in any research setting.

Table 1: Core Identification and Physicochemical Data for **6-Chloro-3-iodochromone**

Property	Value	Source(s)
IUPAC Name	6-chloro-3-iodochromen-4-one	[3][4]
Synonym	6-Chloro-3-iodo-4H-chromen-4-one	[5]
CAS Number	73220-39-0	[3][5]
Molecular Formula	C ₉ H ₄ ClIO ₂	[4][5]
Molecular Weight	306.48 g/mol	[5]
Appearance	White crystals or bright yellow solid	[1][5]
Melting Point	132-148 °C	[1]
Purity (Typical)	≥ 98% (HPLC)	
InChI Key	GMONZFWCHBAKU-UHFFFAOYSA-N	[3][4]
Canonical SMILES	<chem>C1=CC2=C(C=C1Cl)C(=O)C(=CO2)I</chem>	[3][4]

Synthesis Protocol

Synthesis Rationale and Overview

The synthesis of 3-iodochromone derivatives is efficiently achieved through a robust two-step process.[1][6]

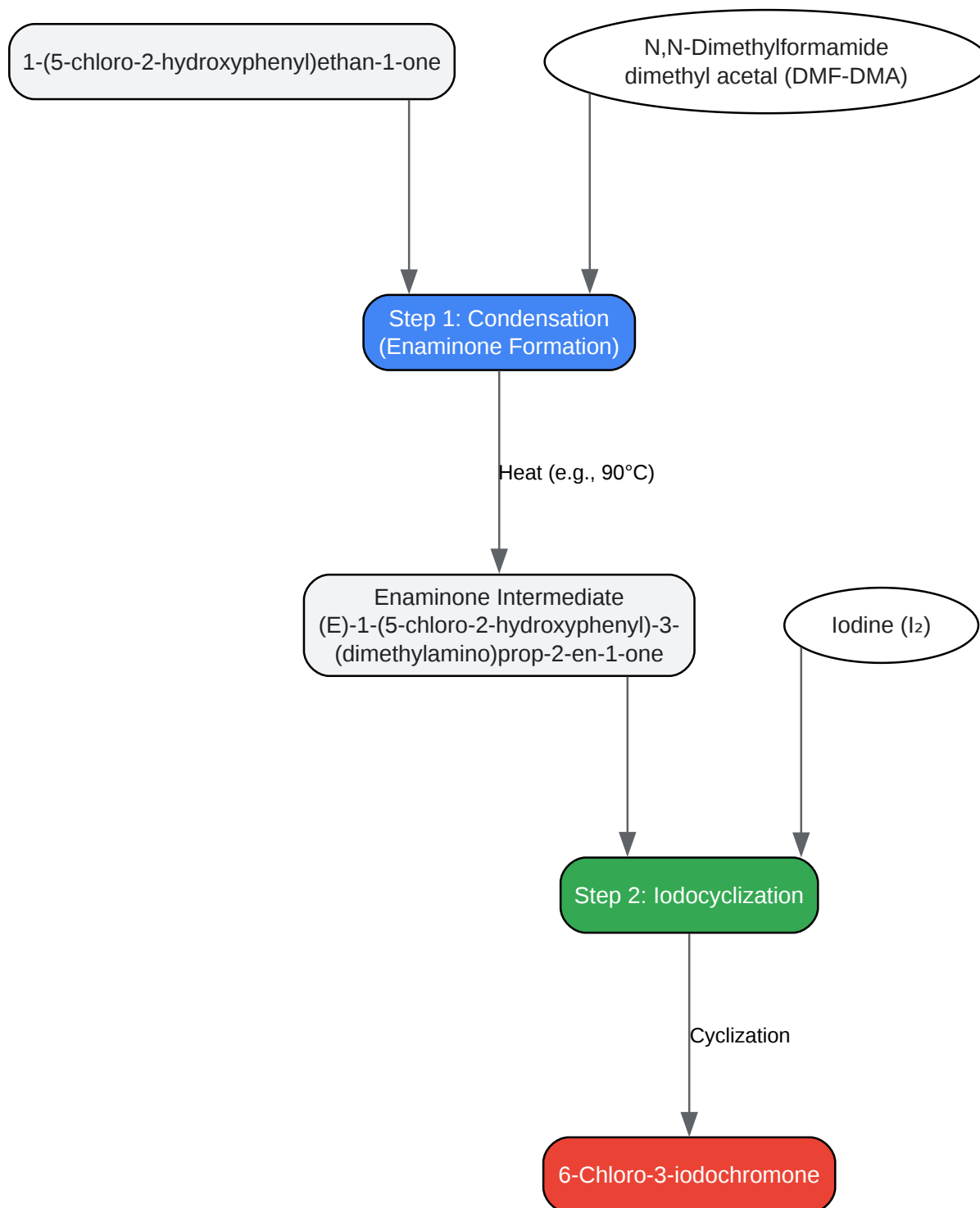
- **Enaminone Formation:** The process begins with the condensation of a substituted 2-hydroxyacetophenone (in this case, 1-(5-chloro-2-hydroxyphenyl)ethan-1-one) with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms a key enaminone intermediate, (E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one. DMF-DMA serves as both a reactant and a dehydrating agent, driving the reaction to completion.
- **Iodocyclization:** The enaminone intermediate is then treated with molecular iodine (I₂). The iodine catalyzes an electrophilic cyclization, leading to the formation of the pyrone ring and

the simultaneous introduction of the iodine atom at the 3-position to yield the final product, **6-Chloro-3-iodochromone**.

This methodology is widely adopted due to its high yields and operational simplicity.^[7]

Experimental Workflow Diagram

The following diagram illustrates the two-step synthesis pathway from the starting material to the final product.



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Caption: Two-step synthesis workflow for **6-Chloro-3-iodochromone**.

Detailed Step-by-Step Methodology

Materials:

- 1-(5-chloro-2-hydroxyphenyl)ethan-1-one
- N,N-dimethylformamide dimethyl acetal (DMF-DMA)
- Iodine (I₂)
- Appropriate solvents (e.g., Hexane, Ethyl Acetate)
- Reaction vessel, heating mantle, magnetic stirrer
- Rotary evaporator
- Column chromatography setup (Silica gel)

Protocol:

Step 1: Synthesis of (E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate)

- To a clean, dry reaction vessel, add 1-(5-chloro-2-hydroxyphenyl)ethan-1-one (1.0 equivalent).
- Add N,N-dimethylformamide dimethyl acetal (2.0 equivalents).
- Heat the mixture with stirring at 90°C overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the solvent and excess reagent under reduced pressure using a rotary evaporator.
- The resulting crude enaminone can be purified by column chromatography using a hexane:ethyl acetate solvent system or used directly in the next step.^[1]

Step 2: Synthesis of **6-Chloro-3-iodochromone**

- Dissolve the crude enaminone intermediate from Step 1 in a suitable solvent (e.g., dichloromethane or ethanol).
- Add molecular iodine (I₂) (approximately 1.2 equivalents) to the solution in portions while stirring.
- Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the intermediate.
- Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to remove excess iodine.
- Extract the product into an organic solvent like dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the crude **6-Chloro-3-iodochromone** by column chromatography on silica gel or by recrystallization to yield a bright yellow or white solid. The reported yield for this reaction is approximately 85%.^{[1][8]}

Spectroscopic Characterization

Structural confirmation and purity assessment are critical. The following data are based on published reports for **6-Chloro-3-iodochromone** (often designated as compound 4q in literature).^{[1][8]}

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment	Significance
3,076	Aromatic C-H stretch	Confirms the presence of the benzene ring.
1,639	C=O (ketone) stretch	Characteristic peak for the pyrone ring carbonyl group.
1,618	Aromatic C=C stretch	Confirms the presence of the aromatic backbone.
1,531	Pyrone ring C=C stretch	Indicates the unsaturated nature of the pyrone ring.

(Source: Frontiers in Chemistry, 2021)[8]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed spectra are compound-specific, ¹H NMR would be expected to show signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three protons on the substituted benzene ring, as well as a characteristic singlet for the proton at the C2 position of the pyrone ring. ¹³C NMR would confirm the presence of 9 distinct carbon atoms, including the carbonyl carbon (C4) at a downfield shift (around δ 175 ppm).
- High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition. The analysis of **6-Chloro-3-iodochromone** would target the exact mass corresponding to the molecular formula C₉H₄ClIO₂.^[1]

Applications in Research and Development

The unique bifunctional halogenation of **6-Chloro-3-iodochromone** makes it a highly sought-after intermediate in several scientific domains.

- Pharmaceutical Development: It is a valuable building block for synthesizing novel drug candidates. The chromone core is associated with anti-inflammatory and anti-cancer properties, and this compound serves as a starting point for creating more complex derivatives with potentially enhanced activity.^{[3][5]}

- **Agrochemical Research:** The broader class of 3-iodochromone derivatives has been systematically synthesized and evaluated for fungicidal activity against crop pathogens like *Sclerotium rolfsii*, highlighting its potential in agriculture.[1][6]
- **Advanced Organic Synthesis:** The iodine at the C3 position is particularly reactive, making it an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the straightforward introduction of diverse functional groups to build molecular complexity.[3]
- **Fluorescent Probes:** The chromone scaffold possesses intrinsic fluorescence. **6-Chloro-3-iodochromone** can be incorporated into larger molecular structures to create fluorescent probes for real-time biological imaging and cellular process visualization.[3][5]
- **Materials Science:** The compound is explored in the development of advanced materials, such as polymers and coatings, that require specific optical or electronic properties.[3]

Safety and Handling

As a halogenated organic compound and fine chemical, **6-Chloro-3-iodochromone** should be handled with appropriate care in a laboratory setting.

- **General Precautions:** Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- **Hazard Profile:** While specific GHS data for this compound is not universally published, related compounds like 6-chloro-3-formylchromone are classified as causing skin irritation (H315) and serious eye irritation (H319).[9] It is prudent to assume a similar hazard profile for **6-Chloro-3-iodochromone**.
- **Storage:** Store in a cool, dry, and dark place in a tightly sealed container to prevent degradation.[5]
- **Disposal:** Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.

Conclusion

6-Chloro-3-iodochromone is a strategically designed chemical intermediate that leverages the stability and reactivity of its dual halogen substituents. Its straightforward and high-yield synthesis makes it an accessible building block for a wide range of applications. From constructing novel therapeutic agents and fungicides to designing advanced materials and fluorescent probes, its versatility ensures its continued importance in the fields of chemical synthesis and drug discovery. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and utilize this potent compound in their work.

References

- J&K Scientific. (n.d.). **6-Chloro-3-iodochromone** | 73220-39-0. Retrieved from J&K Scientific product page. [<https://www.jk-scientific.com/en/product-73220-39-0.html>]
- Yadav, M., et al. (2021). Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides. *Frontiers in Chemistry*, 9, 636882. [<https://www.frontiersin.org/articles/10.3389/fchem.2021.636882/full>]
- Frontiers. (2021). Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides. *Frontiers in Chemistry*. [<https://www.frontiersin.org/articles/10.3389/fchem.2021.636882>]
- Chem-Impex. (n.d.). **6-Chloro-3-iodochromone**. Retrieved from Chem-Impex International. [<https://www.chemimpex.com/product/24891>]
- EvitaChem. (n.d.). 6-Chloro-8-iodo-3,4-dihydronaphthalen-1(2H)-one. Retrieved from EvitaChem. [<https://www.evitachem.com/product/evt-13289732>]
- ResearchGate. (n.d.). Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and... Retrieved from ResearchGate. [https://www.researchgate.net/figure/Synthesis-of-6-chloro-and-6-bromo-3-hydroxychromone-Reagents-and-conditions-i-1_fig1_349474775]
- ResearchGate. (n.d.). Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and... Retrieved from ResearchGate. [https://www.researchgate.net/figure/Synthesis-of-6-chloro-and-6-bromo-3-hydroxychromone-Reagents-and-conditions-i-1_fig1_349474775]
- ResearchGate. (2021). Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides. Retrieved from ResearchGate. [<https://www.researchgate>].
- PubChemLite. (n.d.). **6-chloro-3-iodochromone** (C₉H₄ClIO₂). Retrieved from PubChemLite. [<https://pubchemlite.deepchem.io/compound/11666677>]
- National Center for Biotechnology Information. (n.d.). 6-Chloro-3-formylchromone. PubChem Compound Summary for CID 463777. [<https://pubchem.ncbi.nlm.nih.gov/compound/463777>]
- Benchchem. (n.d.). 6-Chloro-3-formylchromone | 42248-31-7. Retrieved from Benchchem. [<https://www.benchchem.com/product/b1195856>]

- ResearchGate. (n.d.). Scheme 1. Synthesis of 6-bromo-; and 6-chloro-3-hydroxychromone.... Retrieved from ResearchGate. [https://www.researchgate.net/figure/Scheme-1-Synthesis-of-6-bromo-and-6-chloro-3-hydroxychromone-Reagents-and-conditions_fig1_369792612]

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Sources

- [1. frontiersin.org](https://www.frontiersin.org) [[frontiersin.org](https://www.frontiersin.org)]
- [2. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [3. jk-sci.com](https://www.jk-sci.com) [[jk-sci.com](https://www.jk-sci.com)]
- [4. PubChemLite - 6-chloro-3-iodochromone \(C9H4ClIO2\)](https://pubchemlite.lcsb.uni.lu) [pubchemlite.lcsb.uni.lu]
- [5. chemimpex.com](https://www.chemimpex.com) [[chemimpex.com](https://www.chemimpex.com)]
- [6. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [7. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [8. Frontiers | Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides](https://www.frontiersin.org) [[frontiersin.org](https://www.frontiersin.org)]
- [9. 6-Chloro-3-formylchromone | C10H5ClO3 | CID 463777 - PubChem](https://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
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